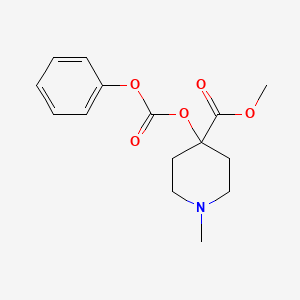
Ruthenate(2-), pentachloro-, dipotassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenate(2-), pentachloro-, dipotassium, also known as dipotassium pentachloro(nitrosyl)ruthenate(II), is a chemical compound with the formula K2Ru(NO)Cl5. This compound is a member of the organo-metallic family, which includes compounds containing metal-carbon bonds. It is known for its unique properties and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium pentachloro(nitrosyl)ruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
化学反应分析
Types of Reactions: Dipotassium pentachloro(nitrosyl)ruthenate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of chloride ligands with other ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium compounds, while substitution reactions can yield various ruthenium complexes with different ligands .
科学研究应用
Dipotassium pentachloro(nitrosyl)ruthenate(II) has a wide range of applications in scientific research:
作用机制
The mechanism of action of dipotassium pentachloro(nitrosyl)ruthenate(II) involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s nitrosyl group plays a crucial role in its reactivity and interactions with biomolecules .
相似化合物的比较
- Potassium tetrachloropalladate(II)
- Potassium tetracyanoplatinate(II)
- Potassium tetracyanonickelate(II)
- Potassium perruthenate
Comparison: Dipotassium pentachloro(nitrosyl)ruthenate(II) is unique due to its nitrosyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, while potassium tetrachloropalladate(II) and potassium tetracyanoplatinate(II) are also used in catalysis, the presence of the nitrosyl group in dipotassium pentachloro(nitrosyl)ruthenate(II) allows for different types of interactions and applications .
属性
CAS 编号 |
38386-99-1 |
|---|---|
分子式 |
Cl5K2Ru |
分子量 |
356.5 g/mol |
IUPAC 名称 |
dipotassium;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5 |
InChI 键 |
IXYMQZXAJLWXRK-UHFFFAOYSA-I |
规范 SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


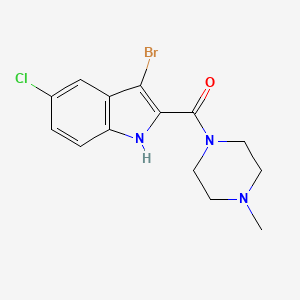
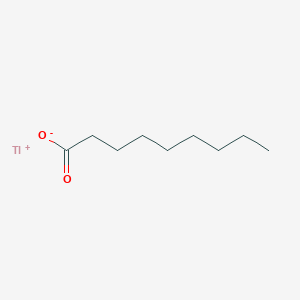
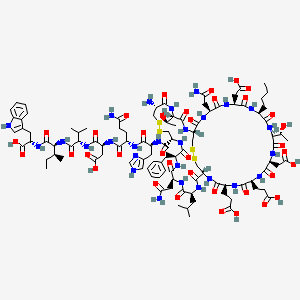

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
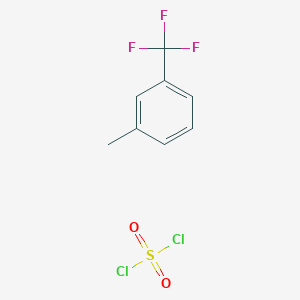


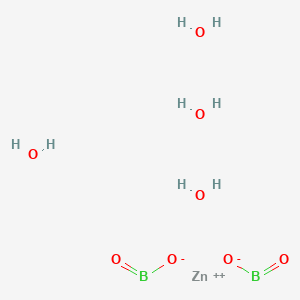
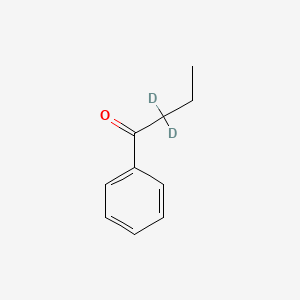
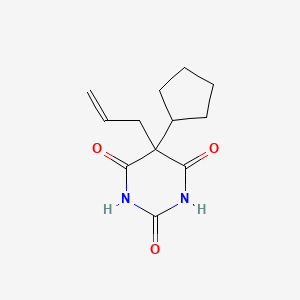
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
